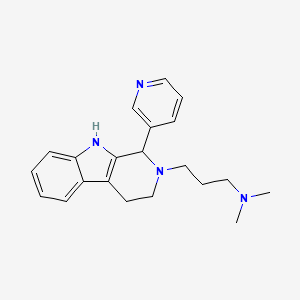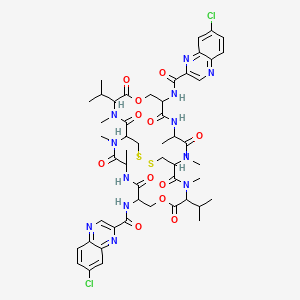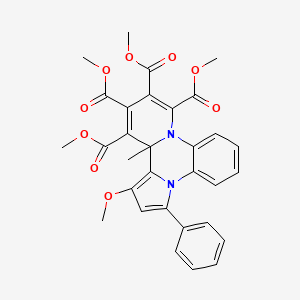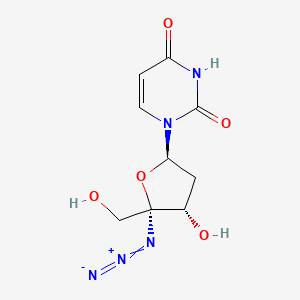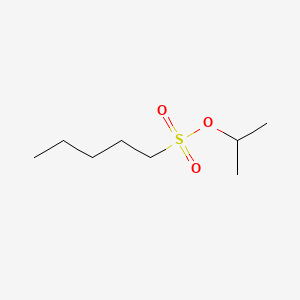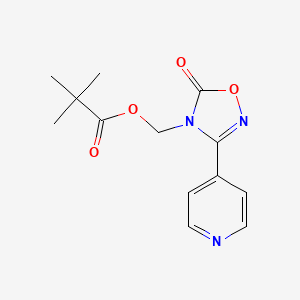
Propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)methyl ester is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a propanoic acid ester, a pyridine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)methyl ester typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions.
Esterification: The final step involves the esterification of propanoic acid with the intermediate compound to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the pyridine ring or the oxadiazole moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the areas of anti-inflammatory and antimicrobial activity.
Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)methyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)ethyl ester
- Propanoic acid, 2,2-dimethyl-, (5-oxo-3-(3-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)methyl ester
- Propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-thiadiazol-4(5H)-yl)methyl ester
Uniqueness
The uniqueness of propanoic acid, 2,2-dimethyl-, (5-oxo-3-(4-pyridinyl)-1,2,4-oxadiazol-4(5H)-yl)methyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
345631-74-5 |
|---|---|
Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(5-oxo-3-pyridin-4-yl-1,2,4-oxadiazol-4-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)11(17)19-8-16-10(15-20-12(16)18)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
XPCUFJJQTDVGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C(=NOC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



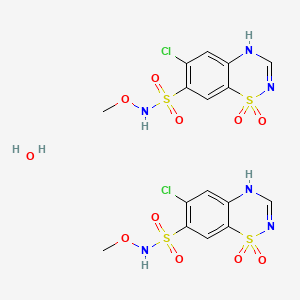
![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
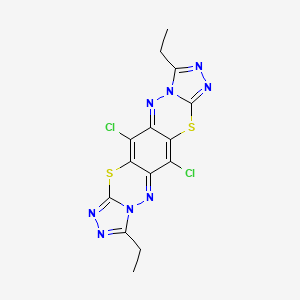
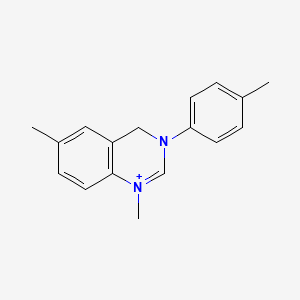
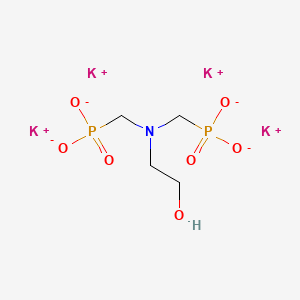
acetate](/img/structure/B12800057.png)
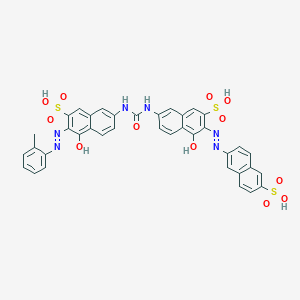
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
